molecular formula C24H18N6OS B2361377 3-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797727-66-2

3-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No. B2361377
CAS RN: 1797727-66-2
M. Wt: 438.51
InChI Key: VZOOTLBTIQLHLD-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, also known as PPTB, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling and has been implicated in the development of insulin resistance, type 2 diabetes, and obesity. PPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases, making it a promising candidate for further research and development.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The compound is closely related to substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, identified as potent and selective inhibitors of VEGFR-2 kinase activity. These analogues demonstrate significant inhibition, competitive with ATP, showing excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antimicrobial Activity

Derivatives based on a similar structure, specifically pyrazole and thiazole derivatives, have shown promising antimicrobial activities. The synthesis of such compounds involves key intermediates like 5-amino pyrazole derivatives, leading to the formation of various heterocyclic compounds that exhibit significant antimicrobial properties against a range of bacterial strains (Gouda et al., 2010).

BCR-ABL Kinase Inhibition

4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives, related to the compound , have been synthesized as new BCR-ABL tyrosine kinase inhibitors. These compounds, through a combination of scaffold hopping and conformational constraint strategies, have shown moderate to potent activities against wild-type BCR-ABL1 kinase, making them potential therapeutic agents for chronic myelogenous leukemia (Hu et al., 2015).

Mycobacterium tuberculosis GyrB Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a structural resemblance to the compound in focus, have been designed and synthesized. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, showing notable antituberculosis activity and low cytotoxicity, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

3-pyrazol-1-yl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6OS/c31-23(18-4-1-6-21(14-18)30-13-3-12-26-30)27-19-9-7-17(8-10-19)22-16-32-24(29-22)28-20-5-2-11-25-15-20/h1-16H,(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOOTLBTIQLHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

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